molecular formula C18H25ClN2O2 B6657913 Phenyl-[1-(piperidine-4-carbonyl)piperidin-4-yl]methanone;hydrochloride

Phenyl-[1-(piperidine-4-carbonyl)piperidin-4-yl]methanone;hydrochloride

Cat. No.: B6657913
M. Wt: 336.9 g/mol
InChI Key: RBWLRRSQTYAZST-UHFFFAOYSA-N
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Description

Phenyl-[1-(piperidine-4-carbonyl)piperidin-4-yl]methanone;hydrochloride is a complex organic compound that features a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-[1-(piperidine-4-carbonyl)piperidin-4-yl]methanone;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature settings to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenyl-[1-(piperidine-4-carbonyl)piperidin-4-yl]methanone;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

Phenyl-[1-(piperidine-4-carbonyl)piperidin-4-yl]methanone;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Phenyl-[1-(piperidine-4-carbonyl)piperidin-4-yl]methanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Phenyl-[1-(piperidine-4-carbonyl)piperidin-4-yl]methanone;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific chemical structure.

Properties

IUPAC Name

phenyl-[1-(piperidine-4-carbonyl)piperidin-4-yl]methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2.ClH/c21-17(14-4-2-1-3-5-14)15-8-12-20(13-9-15)18(22)16-6-10-19-11-7-16;/h1-5,15-16,19H,6-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWLRRSQTYAZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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